molecular formula C9H23N3 B1249443 (4-Amino-butyl)-(5-amino-pentyl)-amine CAS No. 62572-78-5

(4-Amino-butyl)-(5-amino-pentyl)-amine

Cat. No.: B1249443
CAS No.: 62572-78-5
M. Wt: 173.3 g/mol
InChI Key: XHRDTOGCOTXOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Amino-butyl)-(5-amino-pentyl)-amine is a branched aliphatic diamine with two primary amine groups located on a butyl (C₄) and a pentyl (C₅) chain, respectively. The presence of multiple amino groups enhances its reactivity in nucleophilic substitutions, crosslinking reactions, and as a ligand for metal ions .

Properties

CAS No.

62572-78-5

Molecular Formula

C9H23N3

Molecular Weight

173.3 g/mol

IUPAC Name

N'-(4-aminobutyl)pentane-1,5-diamine

InChI

InChI=1S/C9H23N3/c10-6-2-1-4-8-12-9-5-3-7-11/h12H,1-11H2

InChI Key

XHRDTOGCOTXOLX-UHFFFAOYSA-N

SMILES

C(CCN)CCNCCCCN

Canonical SMILES

C(CCN)CCNCCCCN

Synonyms

4-ABcad
4-aminobutylcadaverine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (4-Amino-butyl)-(5-amino-pentyl)-amine, we compare it with structurally and functionally related amines from the evidence.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Synthesis Method (Reference) Applications/Reactivity
(4-Amino-butyl)-(5-amino-pentyl)-amine C₉H₂₁N₃ Aliphatic diamine with C4 and C5 chains Likely via aziridine ring-opening Chelation, polymer crosslinking
5-[3-(4-Methylphenyl)-oxadiazol-5-yl]pentan-1-amine C₁₄H₁₉N₃O Pentyl chain with oxadiazole aromatic moiety Multi-step coupling reactions Bioactive intermediates, agrochemicals
N-Benzyl-7-(4-methylphenyl)-pyrrolo-pyrimidin-4-amine C₂₀H₁₉N₅ Heterocyclic aromatic amine Suzuki-Miyaura coupling Kinase inhibitors (e.g., AKT1 targeting)
Butan-2-yl({[5-(4-fluorophenyl)furan-2-yl]methyl})amine C₁₅H₁₈FNO Branched alkyl with fluorophenyl-furan group Nucleophilic substitution Pharmaceutical lead optimization

Key Observations:

Chain Length and Flexibility: (4-Amino-butyl)-(5-amino-pentyl)-amine’s aliphatic chains offer greater conformational flexibility compared to rigid aromatic analogs like pyrrolo-pyrimidin-amines . This flexibility may enhance its utility in polymer networks but reduce target specificity in biological systems.

Electron Effects: Aromatic amines (e.g., oxadiazole-containing ) exhibit lower basicity due to electron-withdrawing groups, whereas the aliphatic diamine’s amino groups are more nucleophilic and basic, favoring metal coordination .

Synthetic Complexity: The synthesis of heterocyclic amines (e.g., pyrrolo-pyrimidin-amines) requires advanced coupling techniques (e.g., palladium catalysis ), while (4-Amino-butyl)-(5-amino-pentyl)-amine can be synthesized via simpler aziridine ring-opening reactions, as seen in analogous protocols .

For instance, fluorophenyl-furan amines may have improved bioavailability but pose distinct ecotoxicological risks .

Table 2: Hazard and Reactivity Profile (Inferred from Evidence)

Compound Type Reactivity with Electrophiles Persistence in Environment Toxicity Data (Reference)
Aliphatic diamines High (nucleophilic amines) Moderate (biodegradable) Limited data; likely irritant
Aromatic heterocyclic amines Moderate (resonance-stabilized) High (persistent) Cytotoxicity reported
Fluorinated amines Low (electron-withdrawing F) High (bioaccumulation risk) Ecotoxicological concerns

Research Findings and Implications

  • Coordination Chemistry: The compound’s dual amine groups likely form stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), analogous to sulfated glycosaminoglycans’ interactions with cations . Such properties could be exploited in catalytic systems or wastewater treatment.
  • Pharmaceutical Potential: While less target-specific than heterocyclic amines , its flexible structure may serve as a scaffold for drug delivery systems or prodrug formulations.
  • Limitations : The lack of aromaticity reduces UV-vis detectability, complicating analytical quantification compared to pyrimidin-amines .

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